Cyanidin 3-arabinoside

Descripción general

Descripción

Cyanidin 3-arabinoside is a member of flavonoids and a glycoside.

Mecanismo De Acción

Target of Action

Cyanidin-3-O-arabinoside (C3A) primarily targets dihydrotestosterone (DHT) -sensitive dermal papilla cells (DPCs) located at the base of hair follicles . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process .

Mode of Action

C3A suppresses DHT-induced DPC senescence by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation in DPCs . C3A also blocks excessive mitochondrial calcium accumulation . Furthermore, it inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions . In addition, C3A activates AMPK, thereby suppressing hepatic gluconeogenesis through the inhibition of gluconeogenic gene expression .

Biochemical Pathways

C3A affects the DHT signaling pathway in DPCs . DHT, produced by 5-α-reductase in human hair DPCs, causes DPC senescence in androgenetic alopecia (AGA) through mitochondrial dysfunction . C3A’s action on this pathway results in the reduction of MAM formation and mitochondrial dysfunction . It also influences the AMPK signaling pathway , suppressing hepatic gluconeogenesis .

Pharmacokinetics

The absorption and bioavailability of C3A and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The in vivo bioavailability of these compounds is relatively low in comparison to their more stable metabolites . After consumption, these bioactives are subjected to substantial transformations in the human body .

Result of Action

C3A effectively decreases DHT-induced mtROS accumulation in DPCs, reversing the DHT-induced DPC senescence . It also blocks excessive mitochondrial calcium accumulation . In AGA mouse models, C3A restores DHT-induced hair growth deceleration, activating hair follicle stem cell proliferation .

Action Environment

C3A is found in a wide range of fruits and vegetables, and we consume considerable amounts of these compounds regularly via plant-based diets . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, pH, temperature, and light exposure.

Actividad Biológica

Cyanidin 3-arabinoside (C3A) is a prominent anthocyanin found in various fruits, particularly in chokeberries. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes current research findings on the biological activity of C3A, highlighting its mechanisms of action and potential therapeutic applications.

1. Antioxidant Activity

C3A exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that C3A can effectively reduce reactive oxygen species (ROS) levels in various cell types.

- Mechanism : The antioxidant effect of C3A is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, research indicated that C3A could protect red blood cells (RBCs) from oxidative damage induced by water-soluble free radicals, demonstrating its protective role in cellular environments .

- Comparative Analysis : A comparative study on the antioxidant activities of different anthocyanins revealed that C3A has a robust capacity to inhibit oxidative stress markers, making it a valuable compound for health supplements aimed at reducing oxidative damage .

2. Anti-Inflammatory Effects

C3A has been shown to modulate inflammatory responses in various experimental models.

- In Vivo Studies : In a rat model of spinal cord injury, C3A administration resulted in reduced edema and inflammation by lowering levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Cellular Mechanisms : C3A's anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS), which is crucial for the production of nitric oxide during inflammatory responses .

3. Anti-Cancer Potential

Recent studies have highlighted the potential of C3A as an anti-cancer agent.

- Cell Line Studies : In vitro experiments using Caco-2 cells (a model for human colorectal cancer) showed that C3A could induce apoptosis and alter metabolic pathways associated with energy metabolism and cell membrane synthesis . Specifically, treatment with C3A led to significant changes in metabolites linked to cellular stress responses.

- Apoptotic Mechanisms : Research indicates that C3A triggers apoptosis through mitochondrial pathways, affecting calcium homeostasis and promoting cell cycle arrest . The compound demonstrated a dose-dependent increase in apoptotic markers in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

4. Neuroprotective Effects

C3A has also been investigated for its neuroprotective properties.

- Mechanism of Action : In studies involving neuronal cells, C3A was found to mitigate damage caused by oxidative stress and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases .

- Animal Model Findings : Animal studies have shown that C3A can improve neurological function post-injury by reducing lesion volumes and enhancing recovery outcomes after traumatic injuries .

5. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of C3A is crucial for evaluating its bioavailability and therapeutic efficacy.

- Metabolic Pathways : Human studies have confirmed that C3A is metabolized into various metabolites upon ingestion, which may contribute to its biological activity . The identification of these metabolites is essential for understanding how C3A exerts its effects in vivo.

- Absorption Studies : Research indicates that the absorption efficiency of C3A may vary compared to other anthocyanins like cyanidin 3-galactoside, impacting its overall effectiveness as a dietary supplement .

Summary Table of Biological Activities

Propiedades

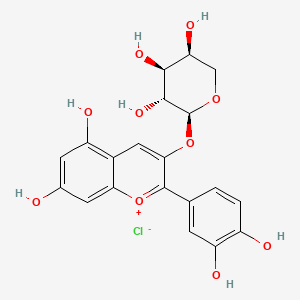

IUPAC Name |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-HAHUOHMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111613-04-8 | |

| Record name | Cyanidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.